- Rare-earth catalyzed C-H bond activation and alkylation of pyridines, Kidorui, 2012, 60, 156-157

Cas no 935-28-4 (2,6-Diethylpyridine)

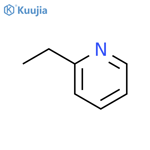

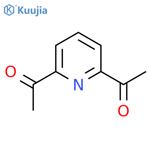

2,6-Diethylpyridine structure

상품 이름:2,6-Diethylpyridine

2,6-Diethylpyridine 화학적 및 물리적 성질

이름 및 식별자

-

- 2,6-Diethylpyridine

- Pyridine, 2,6-diethyl-

- 2,6-Diethyl-pyridine

- WHTDCOSHHMXZNE-UHFFFAOYSA-N

- 2,6-diethyl pyridine

- 2,6-(C2H5)2-pyridine

- FCH838470

- KM3199

- LS21232

- ST2403734

- AX8167692

- AB1005843

- Y4757

- 935D284

- 2,6-Diethylpyridine (ACI)

- MFCD00049215

- SCHEMBL45869

- AKOS006272641

- CS-W021526

- DTXSID50239449

- SY105459

- 935-28-4

- NS00113854

- DB-011273

- SB52849

- J-507463

- DS-18574

- 2 pound not6-Diethylpyridine

-

- MDL: MFCD00049215

- 인치: 1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3

- InChIKey: WHTDCOSHHMXZNE-UHFFFAOYSA-N

- 미소: N1C(CC)=CC=CC=1CC

계산된 속성

- 정밀분자량: 135.10500

- 동위원소 질량: 135.105

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 2

- 복잡도: 80.7

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.5

- 토폴로지 분자 극성 표면적: 12.9

실험적 성질

- 밀도: 0.9354 (estimate)

- 융해점: 31.33°C (estimate)

- 비등점: 203.93°C (estimate)

- 플래시 포인트: 54.5°C

- 굴절률: 1.4976 (estimate)

- PSA: 12.89000

- LogP: 2.20640

2,6-Diethylpyridine 보안 정보

2,6-Diethylpyridine 세관 데이터

- 세관 번호:2933399090

- 세관 데이터:

중국 세관 번호:

2933399090개요:

2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2,6-Diethylpyridine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM173686-5g |

2,6-diethylpyridine |

935-28-4 | 95% | 5g |

$256 | 2022-06-09 | |

| Fluorochem | 229002-5g |

2,6-Diethylpyridine |

935-28-4 | 95% | 5g |

£452.00 | 2022-02-28 | |

| Chemenu | CM173686-1g |

2,6-diethylpyridine |

935-28-4 | 95% | 1g |

$153 | 2021-08-05 | |

| eNovation Chemicals LLC | D751291-5g |

2,6-diethylpyridine |

935-28-4 | 96% | 5g |

$190 | 2024-06-06 | |

| Alichem | A029193761-5g |

2,6-Diethylpyridine |

935-28-4 | 95% | 5g |

$536.06 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KV166-250mg |

2,6-Diethylpyridine |

935-28-4 | 95+% | 250mg |

457CNY | 2021-05-08 | |

| Matrix Scientific | 187708-1g |

2,6-Diethylpyridine |

935-28-4 | 1g |

$245.00 | 2023-09-07 | ||

| Alichem | A029193761-1g |

2,6-Diethylpyridine |

935-28-4 | 95% | 1g |

$153.00 | 2023-08-31 | |

| abcr | AB466103-5 g |

2,6-Diethylpyridine, 95%; . |

935-28-4 | 95% | 5g |

€418.60 | 2023-04-21 | |

| Matrix Scientific | 187708-10g |

2,6-Diethylpyridine |

935-28-4 | 10g |

$1434.00 | 2023-09-07 |

2,6-Diethylpyridine 합성 방법

합성회로 1

합성회로 2

반응 조건

참조

- Arenes disubstituted with primary alkyl groups from xylylene dianions, Journal of Organic Chemistry, 1982, 47(20), 3949-52

합성회로 3

반응 조건

참조

- Catalytic reactions of pyridines. 2. Direct vapor-phase alkylation of pyridines with alcohols over nickel-substituted zeolites, Nippon Kagaku Kaishi, 1980, (4), 551-6

합성회로 4

합성회로 5

반응 조건

1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ; 0 °C; overnight, rt; 3 h, rt → reflux

참조

- Preparation of 4-hydroxy-3-heterocyclylalkyl-5,6-dihydro-2H-pyran-2-ones as inhibitors of hepatitis C virus RNA-dependent RNA polymerase, and compositions and treatments using the same, World Intellectual Property Organization, , ,

합성회로 6

반응 조건

참조

- Polyacylation of propene derivatives: allyltrimethylsilane as precursor, Revue Roumaine de Chimie, 1993, 38(4), 425-37

합성회로 7

반응 조건

1.1 Reagents: Butyllithium , Triethylamine Solvents: Tetrahydrofuran , Hexane ; rt → -40 °C; -40 °C; 1 h, -40 °C; -40 °C → 0 °C

1.2 0 °C; > 0 °C; 1 h, > 0 °C

1.2 0 °C; > 0 °C; 1 h, > 0 °C

참조

- Polymerization initiator, modified conjugated diene polymer and tire produced therefrom, European Patent Organization, , ,

합성회로 8

반응 조건

참조

- General synthesis of 2,6-dialkylpyridines, Journal of the Chemical Society [Section] D: Chemical Communications, 1971, (22),

합성회로 9

반응 조건

1.1 Reagents: Hydrazine Solvents: Diethylene glycol ; 30 min, 170 °C; 170 °C → rt

1.2 Reagents: Potassium hydroxide ; 2 h, 200 °C; 200 °C → rt

1.3 Reagents: Water ; rt

1.2 Reagents: Potassium hydroxide ; 2 h, 200 °C; 200 °C → rt

1.3 Reagents: Water ; rt

참조

- A preparation of piperidine derivatives, useful as glycine transporter 1 inhibitors, World Intellectual Property Organization, , ,

합성회로 10

반응 조건

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Diethylene glycol ; 30 min, 170 °C; 170 °C → rt

1.2 Reagents: Potassium hydroxide ; 2 h, 200 °C

1.2 Reagents: Potassium hydroxide ; 2 h, 200 °C

참조

- Preparation of GlyT1 transporter inhibitors and their use in treatment of neurological and neuropsychiatric disorders, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

1.1 Reagents: Water Solvents: Methanol , Water

참조

- Synthesis and photoisomerization of sterically hindered 2,6-dialkylpyridine N-oxides, Zeitschrift fuer Naturforschung, 1990, 45(5), 701-6

합성회로 12

반응 조건

1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ; 0 °C; 0 °C → rt; overnight, reflux

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

참조

- Attenuation of London Dispersion in Dichloromethane Solutions, Journal of the American Chemical Society, 2017, 139(37), 13126-13140

합성회로 13

반응 조건

참조

- Sterically hindered pyridinium salts. Part I. Base-catalyzed carbon-alkylation of 2,6-lutidine methiodide, Archiv der Pharmazie (Weinheim, 1980, 313(4), 307-10

합성회로 14

반응 조건

1.1 Reagents: Zinc Solvents: Formic acid

참조

- Synthesis of some 2,6-di- and 1,2,6-trisubstituted-1,4-dihydropyridines as antimicrobial agents, Egyptian Journal of Chemistry, 2000, 43(4), 297-307

합성회로 15

2,6-Diethylpyridine Raw materials

- 2,6-Diacetylpyridine

- 2-Ethyl-6-methylpyridine

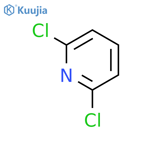

- 2,6-Dichloropyridine

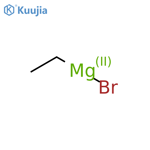

- Ethylmagnesium Bromide (3M in Et2O)

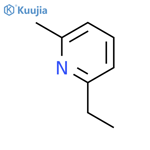

- 2-Ethylpyridine

- 2,6-Pyridinedimethanol,a2,a6-dimethyl-

2,6-Diethylpyridine Preparation Products

2,6-Diethylpyridine 관련 문헌

-

Yoshiaki Tanabe,Yoshiaki Nishibayashi Chem. Soc. Rev. 2021 50 5201

-

Takuya Mameda,Mio Shimogaki,Yasuaki Okamoto,Takashi Sugimura Catal. Sci. Technol. 2022 12 7065

-

3. Preparation of isopropyl- and t-butyl-pyridines from methylpyridines by phase-transfer catalysed alkylationLionel S. Hart,Christopher R. J. Killen,Kenwyn D. Saunders J. Chem. Soc. Chem. Commun. 1979 24

-

4. Non-steady-state kinetic studies of the real kinetic isotope effects and Arrhenius activation parameters for the proton transfer reactions of 9,10-dimethylanthracene radical cation with pyridine basesYixing Zhao,Yun Lu,Vernon D. Parker J. Chem. Soc. Perkin Trans. 2 2001 1481

-

Qiu Sun,Peipei Xie,Dan Yuan,Yuanzhi Xia,Yingming Yao Chem. Commun. 2017 53 7401

935-28-4 (2,6-Diethylpyridine) 관련 제품

- 6832-21-9(2,6-Di-iso-propylpyridine)

- 1122-69-6(2-Ethyl-6-methylpyridine)

- 1551-06-0(2-Ethylpyrrole)

- 100-71-0(2-Ethylpyridine)

- 766-95-0(2,5-Diethyl-1H-pyrrole)

- 74701-47-6(2-Ethyl-6-isopropylpyridine)

- 156185-89-6(tert-butyl (2S)-3-amino-2-benzenesulfonamidopropanoate)

- 1481116-81-7(2-Oxiranecarboxylic acid, 3,3-dipropyl-, methyl ester)

- 13080-21-2(HPi1)

- 63509-96-6(2,6-Xylyllithium)

추천 공급업체

Jinta Yudi Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

대량

Shanghai Jinhuan Chemical CO., LTD.

골드 회원

중국 공급자

대량

Changzhou Guanjia Chemical Co., Ltd

골드 회원

중국 공급자

대량

Wuhan brilliant Technology Co.,Ltd

골드 회원

중국 공급자

대량

Hubei Henglvyuan Technology Co., Ltd

골드 회원

중국 공급자

대량